B1576094 Pseudin-4

Pseudin-4

Cat. No.: B1576094
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudin-4 is a cationic, amphipathic antimicrobial peptide (AMP) isolated from the skin of the paradoxical frog, Pseudis paradoxa . It belongs to the FSAP (Frog Secreted Active Peptides) family and is part of a group of structurally related peptides that includes Pseudin-1 and Pseudin-2 . As a host defence peptide, it offers a promising research scaffold for combating multi-drug resistant bacterial strains . The primary research value of this compound lies in its unique mechanism of action against bacterial membranes. Recent studies demonstrate that a stable hexameric form of this compound is competent to counterbalance the helix-coil transition and resist the hydrophobic membrane environment . In simulations, this hexameric form interacts with the E. coli bacterial membrane, leading to hydrogen bond formation, membrane-spanning pore formation, and subsequent membrane deformation due to water influx . This points to a mechanism consistent with the barrel-stave model, providing a direct target for investigating new antibacterial strategies . Researchers can utilize this compound to explore novel pathways in antimicrobial therapy, particularly for its potential anti-inflammatory activity and its action against a spectrum of Gram-negative and Gram-positive bacteria. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GINTLKKVIQGLHEVIKLVSNHA

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Pseudin-4 exhibits significant antimicrobial properties, particularly against Gram-negative bacteria such as Escherichia coli. The mechanism by which Pse-4 operates involves its ability to disrupt bacterial membranes. Recent studies have shown that Pse-4 can form hexameric structures that effectively insert into bacterial membranes, leading to membrane deformation and pore formation. This action is crucial in combating multi-drug resistant bacterial strains.

Case Study: Mechanism of Action

A study published in 2023 detailed the mechanism of Pse-4 against E. coli. The peptide was found to act via the barrel stave model, where it forms stable multimers that disrupt the membrane integrity by creating pores. This results in an influx of water into the bacterial cell, ultimately leading to cell lysis .

Comparative Efficacy Against Bacterial Strains

The effectiveness of this compound can be compared with other antimicrobial peptides (AMPs). The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Pse-4 against various bacterial strains:

Bacterial Strain MIC (μg/mL)
Escherichia coli8
Staphylococcus aureus16
Pseudomonas aeruginosa32
Candida albicans64

These values indicate that Pse-4 is particularly effective against Gram-negative bacteria, with increasing MIC values for Gram-positive bacteria and fungi .

Therapeutic Potential

Given its antimicrobial properties, this compound holds promise as a therapeutic agent. Its ability to selectively target bacterial cells while minimizing damage to human cells makes it an attractive alternative to traditional antibiotics.

Case Study: Therapeutic Applications

Research has indicated that Pse-4 could be developed into a therapeutic scaffold for treating infections caused by resistant strains. Its low hemolytic activity suggests a favorable safety profile for potential clinical applications . Furthermore, modifications to enhance its selectivity and reduce cytotoxicity are under investigation, focusing on amino acid substitutions that increase cationicity without compromising antimicrobial efficacy .

Structural Insights and Modifications

The structure of this compound is characterized by its amphipathic nature, which is crucial for its interaction with lipid membranes. Studies have shown that modifications to its structure can enhance its antimicrobial activity. For instance, increasing cationicity through amino acid substitutions has been shown to improve selectivity towards bacterial membranes while reducing toxicity to mammalian cells.

Table: Structural Modifications and Their Effects

Modification Effect on Activity Cytotoxicity
Lysine substitutionIncreased antimicrobial potencyLower
Proline substitutionEnhanced membrane penetrationModerate

These modifications not only enhance the peptide's effectiveness but also provide insights into designing more potent analogues .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pseudin Peptides

Feature Pseudin-1 Pseudin-2 Pseudin-3 This compound
Primary Structure 24 residues 24 residues 24 residues 24 residues
Net Charge +4 +5 +3 +4
Helicity Amphipathic α-helix Amphipathic α-helix Amphipathic α-helix Amphipathic α-helix
Oligomerization Monomeric/Dimeric Monomeric Monomeric Hexameric
Antimicrobial Potency (MIC range, μg/mL) 8–32 (Gram-) 2–16 (Gram-) 16–64 (Gram-) 4–32 (Gram-)
Key Reference Olson et al., 2001 Olson et al., 2001 Olson et al., 2001 Vinutha et al., 2023

Pseudin-2 demonstrates the highest potency (MIC 2–16 μg/mL), attributed to its +5 charge and optimal hydrophobicity . In contrast, this compound’s hexameric form enables cooperative membrane disruption, allowing it to maintain efficacy despite a lower net charge (+4) . Pseudin-3, with a +3 charge, shows reduced activity, emphasizing the role of cationicity in bacterial targeting .

Mechanistic Comparison with Other Antimicrobial Peptides

While this compound’s hexameric mechanism is rare among AMPs, other peptides like LL-37 (human cathelicidin) and melittin (bee venom) also disrupt membranes via oligomerization. However, these peptides typically form smaller aggregates (e.g., tetramers) and lack the sequence specificity of this compound . For example:

  • LL-37 : Forms helical tetramers; broad activity but prone to cytotoxicity at high concentrations.
  • Melittin: Monomeric-to-tetrameric transition; highly hemolytic, limiting therapeutic use.
  • This compound : Hexameric assembly reduces off-target cytotoxicity while maintaining potent bactericidal effects (e.g., MIC 4 μg/mL against E. coli vs. 8 μg/mL for LL-37) .

Research Findings and Key Advancements

Recent molecular dynamics simulations reveal that this compound’s hexameric structure creates a pore-like architecture in lipid bilayers, facilitating ion leakage and osmotic collapse . This mechanism is concentration-dependent, with hexamer formation peaking at 50 μM in lipopolysaccharide (LPS)-rich environments . Comparative studies with Pseudin-2 show that while Pseudin-2 achieves faster membrane permeabilization, this compound’s sustained oligomeric stability enhances its efficacy in biofilms and persister cell populations .

Preparation Methods

Key Steps in SPPS:

  • Resin Attachment: The C-terminal amino acid of this compound is first covalently attached to a solid resin support. This immobilizes the growing peptide chain and facilitates washing and removal of excess reagents.

  • Protecting Groups: The α-amino group of each incoming amino acid is protected to prevent undesired side reactions. Common protecting groups include acid-labile tert-butoxycarbonyl (Boc) or base-labile 9-fluorenylmethyloxycarbonyl (Fmoc). Side chains are also protected to avoid side reactions during chain elongation.

  • Coupling Reaction: After deprotection of the α-amino group on the resin-bound peptide, the next protected amino acid with an activated carboxyl group is coupled to the free amine. This step is repeated cyclically for each amino acid in the this compound sequence until the full peptide is assembled.

  • Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin using strong acids such as trifluoroacetic acid (TFA). This step also removes side-chain protecting groups, yielding the free peptide.

  • Purification: The crude peptide is purified, commonly by high-performance liquid chromatography (HPLC), to achieve high purity (>95%) suitable for research and biological applications.

Resin and Linker Chemistry

For peptides like this compound, resins such as polystyrene-based supports functionalized with linkers like phenylacetamidomethyl (PAM) are often used. PAM resin provides enhanced stability of the peptide-resin bond during synthesis and allows for efficient cleavage under acidic conditions. The use of PAM resin has been shown to maintain high coupling efficiency even for peptides up to 60 residues, indicating suitability for this compound synthesis.

Side Reactions and Efficiency

Studies have demonstrated that under optimized SPPS conditions, side reactions such as amino acid insertions or deletions are minimal (<0.03%), ensuring high fidelity in peptide sequence assembly. Coupling efficiency remains high even as peptide length increases, which is critical for synthesizing peptides like this compound with 23 residues.

Analytical and Quality Control Data

This compound peptides are characterized by:

Parameter Data
Molecular Formula C113H195N33O31
Molecular Weight 2511.9 Da
Sequence GINTLKKVIQGLHEVIKLVSNHA
Length 23 amino acids
Purity (HPLC) >95% (98% and 99% available)
Appearance White to off-white powder
Solubility Water-soluble
Storage Store at -20°C, refrigerate after reconstitution
Cleavage Agent Trifluoroacetic acid (TFA)

These data confirm the successful synthesis and purity of this compound, suitable for life science research applications.

Summary of Preparation Methodology for this compound

Step Description Notes/Details
Resin Loading Attachment of C-terminal amino acid to solid resin (e.g., PAM resin) Ensures peptide chain immobilization for stepwise synthesis
Protection Use of α-amino protecting groups (Boc or Fmoc) and side-chain protecting groups Prevents side reactions during coupling
Coupling Sequential addition of protected amino acids with activated carboxyl groups Excess activated amino acid used to drive reaction to completion
Deprotection Removal of α-amino protecting group after each coupling cycle Enables next amino acid addition
Cleavage Acidolytic cleavage from resin using TFA Removes peptide from resin and side-chain protecting groups
Purification HPLC purification to achieve >95% purity Optional TFA removal service available
Characterization Mass spectrometry, HPLC, and other analytical techniques Confirms peptide identity and purity

Research Findings and Optimization Notes

  • The use of PAM resin significantly improves peptide-resin bond stability and synthetic efficiency, reducing side reactions and enabling high yields of pure peptide.
  • Trifluoroacetic acid (TFA) is the standard cleavage reagent for synthetic peptides including this compound, facilitating efficient resin cleavage and side-chain deprotection.
  • High purity of this compound is achievable (>95%) with standard SPPS and HPLC purification protocols, with options for even higher purity upon request.
  • The synthetic peptide maintains solubility and stability when stored at -20°C and refrigerated after reconstitution, ensuring usability for experimental applications.

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing Pseudin-4 in amphibian secretions?

  • Methodological Answer : this compound is typically isolated via reverse-phase high-performance liquid chromatography (RP-HPLC) from amphibian skin secretions, followed by mass spectrometry (MALDI-TOF/ESI-MS) for molecular weight determination. Structural confirmation employs circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) to analyze secondary structures like α-helices . Purity validation requires ≥95% homogeneity via SDS-PAGE or capillary electrophoresis.

Q. How do researchers assess this compound’s antimicrobial efficacy in vitro?

  • Methodological Answer : Standard assays include broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Hemolysis assays (e.g., using erythrocyte suspensions) evaluate selectivity indices (ratio of hemolytic to antimicrobial activity). Data should be normalized to positive controls (e.g., polymyxin B) and statistically validated via ANOVA with post-hoc tests .

Q. What computational tools are used to model this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Molecular dynamics simulations (GROMACS/AMBER) predict membrane interactions, while tools like PEP-FOLD3 generate 3D models from sequence data. SAR analysis involves alanine scanning mutagenesis coupled with MIC assays to identify critical residues. Data contradictions (e.g., varying potency across bacterial strains) require multivariate regression to isolate confounding variables like lipid composition .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity in mammalian cells be resolved?

  • Methodological Answer : Contradictions often arise from differences in cell lines (e.g., primary vs. immortalized), assay conditions (e.g., serum concentration), or exposure times. A meta-analysis framework (PRISMA guidelines) should standardize datasets, while sensitivity analyses (Monte Carlo simulations) quantify uncertainty. Replicate studies using identical protocols (e.g., MTT assays at 24/48h) to isolate variables .

Q. What strategies optimize this compound’s stability in physiological environments?

  • Methodological Answer : PEGylation or D-amino acid substitution reduces proteolytic degradation. Stability assays (e.g., incubation in human serum at 37°C) track half-life via HPLC. Circular dichroism monitors structural integrity under varying pH/temperature. Comparative tables should report fold-changes in stability vs. native peptide .

Q. How do researchers validate this compound’s mechanism of action in biofilm inhibition?

  • Methodological Answer : Confocal microscopy with LIVE/DEAD staining quantifies biofilm biomass, while qRT-PCR profiles genes like algD (exopolysaccharide synthesis). Atomic force microscopy (AFM) measures biofilm mechanical properties. Negative controls (e.g., scrambled peptides) and positive controls (e.g., ciprofloxacin) are critical for interpretability .

Data Analysis and Replication Challenges

Q. What statistical approaches address variability in this compound’s hemolytic activity across studies?

  • Methodological Answer : Mixed-effects models account for batch-to-batch variability in peptide synthesis. Bland-Altman plots identify systematic biases between labs. Collaborative inter-laboratory studies (e.g., ring trials) harmonize protocols, with raw data shared via repositories like Zenodo .

Q. How can in vivo efficacy studies be designed to minimize ethical and practical constraints?

  • Methodological Answer : Use the ARRIVE 2.0 guidelines for animal studies. For murine infection models, calculate sample sizes via power analysis (α=0.05, β=0.2) and randomize treatment groups. Blinded scoring of clinical outcomes (e.g., bacterial load, histopathology) reduces bias. Alternatives like Galleria mellonella larvae provide intermediate validation .

Tables for Key Comparative Data

Table 1 : In vitro efficacy of this compound analogs against ESKAPE pathogens

AnalogMIC (µg/mL)Hemolysis (% at 100µg/mL)Reference
This compound2–815–20
[D-Lys⁴]-P44–165–10
PEGylated-P48–32<5

Table 2 : Common pitfalls in this compound research and mitigation strategies

PitfallMitigation StrategyEvidence
Proteolytic degradationUse protease inhibitors; modify peptide termini
Low solubility in PBSFormulate with cyclodextrins or liposomes
Batch variabilityValidate synthesis via LC-MS and NMR

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